N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)-N-methylacetamide
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Overview
Description
N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)-N-methylacetamide is a chemical compound belonging to the benzothiopyran family. This compound is characterized by its unique structure, which includes a benzothiopyran core with hydroxy, oxo, and acetamide functional groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)-N-methylacetamide typically involves the following steps:
Formation of the Benzothiopyran Core: The initial step involves the cyclization of appropriate precursors to form the benzothiopyran core. This can be achieved through a series of condensation and cyclization reactions.
Introduction of Functional Groups: The hydroxy and oxo groups are introduced through selective oxidation and reduction reactions. The acetamide group is then added via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxy and oxo groups play a crucial role in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide: Similar structure with a chloro substituent.
N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide: Lacks the methyl group on the amide nitrogen.
Uniqueness
N-(2-Hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)-N-methylacetamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methylated amide nitrogen enhances its stability and reactivity compared to non-methylated analogs.
Properties
CAS No. |
61424-12-2 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-(2-hydroxy-4-oxothiochromen-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)13(2)10-11(15)8-5-3-4-6-9(8)17-12(10)16/h3-6,16H,1-2H3 |
InChI Key |
CFHOCQHJAUZUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(SC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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